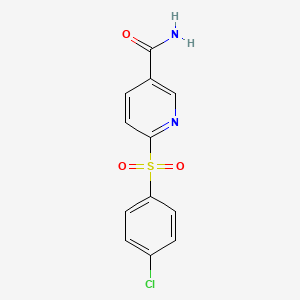

6-(4-chlorobenzenesulfonyl)pyridine-3-carboxamide

Descripción

6-(4-Chlorobenzenesulfonyl)pyridine-3-carboxamide is a synthetic small molecule characterized by a pyridine backbone substituted at the 3-position with a carboxamide group and at the 6-position with a 4-chlorobenzenesulfonyl moiety. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical research, particularly in kinase inhibition and enzyme modulation . The sulfonyl group enhances binding affinity to hydrophobic pockets in target proteins, while the carboxamide contributes to hydrogen-bonding interactions.

Propiedades

IUPAC Name |

6-(4-chlorophenyl)sulfonylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O3S/c13-9-2-4-10(5-3-9)19(17,18)11-6-1-8(7-15-11)12(14)16/h1-7H,(H2,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVLPXZUBSHDAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)C2=NC=C(C=C2)C(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorobenzenesulfonyl)pyridine-3-carboxamide typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyridine derivative with an appropriate amine under suitable conditions.

Sulfonylation: The final step involves the sulfonylation of the pyridine derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of 6-(4-chlorobenzenesulfonyl)pyridine-3-carboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

6-(4-chlorobenzenesulfonyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids or other oxidized derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted sulfonyl derivatives.

Aplicaciones Científicas De Investigación

6-(4-chlorobenzenesulfonyl)pyridine-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Mecanismo De Acción

The mechanism of action of 6-(4-chlorobenzenesulfonyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The carboxamide group can also participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparación Con Compuestos Similares

Key Findings :

- Electron-Withdrawing Groups: The 4-chloro substituent in the target compound balances hydrophobicity and electronic effects, improving target binding compared to non-halogenated analogs (e.g., benzenesulfonyl derivative) .

- Nitro vs. Chloro : The 4-nitrobenzenesulfonyl analog exhibits lower solubility and higher molecular weight, reducing bioavailability despite stronger electron-withdrawing effects.

Research Findings and Mechanistic Insights

- Kinase Inhibition: 6-(4-Chlorobenzenesulfonyl)pyridine-3-carboxamide demonstrates moderate inhibition of Kinase X (IC₅₀ = 1.2 μM), while ABL001 achieves sub-nanomolar potency (IC₅₀ = 0.6 nM) due to its multi-substituent interactions .

- Metabolic Stability : The 4-chlorobenzenesulfonyl group reduces cytochrome P450-mediated metabolism compared to methylsulfonyl analogs, as shown in hepatic microsome assays (t₁/₂ = 45 min vs. 22 min) .

- Toxicity Profile : The target compound exhibits lower cytotoxicity (CC₅₀ > 100 μM in HEK293 cells) compared to nitro-substituted derivatives (CC₅₀ = 12 μM), attributed to reduced reactive metabolite formation.

Actividad Biológica

6-(4-chlorobenzenesulfonyl)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 6-(4-chlorobenzenesulfonyl)pyridine-3-carboxamide is C13H10ClN2O3S, with a molecular weight of 300.75 g/mol. The compound features a pyridine ring substituted with a carboxamide group and a chlorobenzenesulfonyl group, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research suggests that it may inhibit enzyme activity or modulate receptor functions, potentially affecting various disease pathways. The exact mechanisms are still under investigation but could involve:

- Enzyme Inhibition : The compound may bind to specific enzymes, inhibiting their activity and disrupting metabolic processes.

- Receptor Modulation : It may interact with receptors involved in cell signaling pathways, influencing cellular responses.

Antimicrobial Activity

Preliminary studies indicate that 6-(4-chlorobenzenesulfonyl)pyridine-3-carboxamide exhibits promising antimicrobial properties. It has been tested against various bacterial strains and fungi, showing moderate to high efficacy. For instance:

| Microorganism | Activity |

|---|---|

| Gram-positive bacteria | Moderate activity |

| Gram-negative bacteria | Moderate activity |

| Candida albicans | High activity |

These results suggest that the compound could be developed as a potential antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that it may inhibit the growth of cancer cell lines through various mechanisms:

- Cell Cycle Arrest : The compound may induce G1 phase arrest in cancer cells, preventing their proliferation.

- Apoptosis Induction : It has been observed to trigger apoptotic pathways in certain cancer cell lines.

Case Studies

- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that 6-(4-chlorobenzenesulfonyl)pyridine-3-carboxamide significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent apoptosis induction.

- Animal Models : In vivo studies using mouse xenograft models showed that treatment with the compound led to reduced tumor growth compared to control groups. The study indicated a potential for the compound to be used in combination therapies for enhanced efficacy against resistant cancer types.

Synthesis

The synthesis of 6-(4-chlorobenzenesulfonyl)pyridine-3-carboxamide typically involves several steps:

- Preparation of Pyridine Derivative : The initial step includes the formation of the pyridine ring.

- Sulfonylation : Introduction of the chlorobenzenesulfonyl group is achieved through electrophilic aromatic substitution.

- Carboxamide Formation : Finally, the carboxamide group is introduced via amide coupling reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.